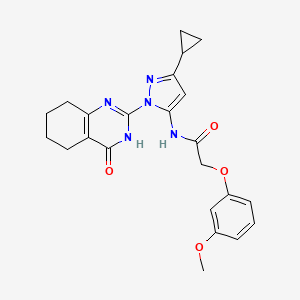

6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H24BrN3O3 and its molecular weight is 578.466. The purity is usually 95%.

BenchChem offers high-quality 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Antiproliferative Activity

A study by Minegishi et al. (2015) discusses the synthesis of a series of indenopyrazoles that demonstrate promising antiproliferative activity toward human cancer cells. One compound, in particular, exhibited significant inhibition of cell growth, suggesting potential applications in cancer research.

2. Novel Synthesis Methods

Research by Chen, Pan, & Wu (2011) provides insight into novel synthesis methods for H-pyrazolo[5,1- A]isoquinolines, which could be integral in developing new pharmaceutical compounds.

3. Improved Drug Synthesis Processes

Nishimura and Saitoh (2016) outlined an improved synthetic route for a key intermediate in drug discovery, highlighting the importance of process chemistry in the pharmaceutical industry (Nishimura & Saitoh, 2016).

4. Catalytic Performance in Synthesis

A study by Ebrahimipour et al. (2018) explores a novel Cu(II) Schiff base complex and its application in catalyzing the synthesis of certain organic compounds, indicating its potential use in organic chemistry and materials science.

5. Formation of Bromonium Ylides

He et al. (2016) describe the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which has implications for the development of new chemical entities (He et al., 2016).

6. Antioxidant Activity of Bromophenols

Research on marine red algae by Li et al. (2011) reveals the isolation of bromophenols with potent antioxidant activities, suggesting potential applications in food preservation and health supplements.

7. Biological Applications of Novel Compounds

A study by Hassanien, Abd El-Ghani, & Elbana (2022) highlights the synthesis of novel compounds containing lawsone, evaluated for antioxidant and antitumor activities, indicating potential therapeutic applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole intermediate, which is then coupled with the quinoline derivative to form the final product.", "Starting Materials": [ "4-methoxybenzoyl chloride", "phenylhydrazine", "4-phenyl-2,3-dihydroquinolin-1(2H)-one", "potassium carbonate", "bromine" ], "Reaction": [ "Step 1: Synthesis of 1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazole", "a. Dissolve phenylhydrazine (1.2 equiv) in ethanol and add 4-methoxybenzoyl chloride (1 equiv) dropwise with stirring at room temperature.", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture and filter the precipitated solid.", "d. Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazole intermediate.", "Step 2: Synthesis of 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one", "a. Dissolve 4-phenyl-2,3-dihydroquinolin-1(2H)-one (1 equiv) and the pyrazole intermediate (1 equiv) in DMF.", "b. Add potassium carbonate (2 equiv) and bromine (1 equiv) to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 12 hours.", "d. Cool the reaction mixture and pour it into water.", "e. Extract the organic layer with ethyl acetate and wash with water and brine.", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "g. Purify the crude product by column chromatography to obtain the final product." ] } | |

Número CAS |

330672-28-1 |

Nombre del producto |

6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |

Fórmula molecular |

C32H24BrN3O3 |

Peso molecular |

578.466 |

Nombre IUPAC |

6-bromo-3-[2-(4-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C32H24BrN3O3/c1-39-24-15-12-22(13-16-24)32(38)36-28(20-8-4-2-5-9-20)19-27(35-36)30-29(21-10-6-3-7-11-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |

Clave InChI |

GPTUCMNNELMYSM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[4-(ethylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2737825.png)

![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)

![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)